Product packaging for Alprenolol(Cat. No.:CAS No. 122259-67-0)

Alprenolol

Cat. No.: B050967
CAS No.: 122259-67-0
M. Wt: 249.35 g/mol
InChI Key: PAZJSJFMUHDSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alprenolol is a potent, non-selective beta-adrenergic receptor antagonist (beta-blocker) that also exhibits intrinsic sympathomimetic activity (ISA). This key pharmacological profile makes it an invaluable tool for researchers investigating the adrenergic system. Its primary mechanism of action involves competitive antagonism of catecholamines like epinephrine and norepinephrine at both β1- and β2-adrenergic receptors, while its partial agonist activity (ISA) allows it to exert a slight stimulatory effect in the absence of strong endogenous agonists. In cardiovascular research, this compound is used to study heart rate regulation, cardiac output, and hypertension models, providing insights into the therapeutic mechanisms of beta-blockers. Furthermore, its ability to cross the blood-brain barrier makes it a critical compound for neuropharmacological studies, particularly in exploring the role of beta-adrenergic signaling in anxiety, stress responses, and tremor models. Researchers also utilize this compound to probe receptor binding kinetics and G-protein coupled receptor (GPCR) function, solidifying its status as a versatile and essential agent for basic and applied scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B050967 Alprenolol CAS No. 122259-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZJSJFMUHDSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045127
Record name Alprenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alprenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.88e-01 g/L
Record name Alprenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alprenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13655-52-2
Record name Alprenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13655-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alprenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alprenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprenolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPRENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alprenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107-109 °C, 107 - 109 °C
Record name Alprenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alprenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Pharmacology and Receptor Interaction Dynamics

Beta-Adrenoceptor Binding Kinetics and Affinity Studies of Alprenolol (B1662852)

This compound's interaction with beta-adrenoceptors is characterized by its ability to bind rapidly and reversibly, demonstrating saturable binding sites. Studies have utilized radioligands, such as (-)-[3H]this compound, to investigate its binding characteristics to beta-adrenergic receptors.

This compound non-selectively blocks beta-1 adrenergic receptors, primarily located in the heart. By inhibiting these receptors, this compound reduces heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy), leading to a decrease in cardiac output. Research indicates that this compound can influence beta-1 adrenoceptor G protein-dependent signaling, albeit with relatively weak potency, suggesting its capacity to promote specific receptor conformations.

In addition to beta-1 receptors, this compound also blocks beta-2 adrenoceptors. This blockade can lead to effects such as bronchoconstriction, which is a key consideration in its pharmacological profile. Furthermore, by binding to beta-2 receptors in the juxtaglomerular apparatus, this compound can inhibit renin production, subsequently affecting angiotensin II and aldosterone (B195564) levels, and thus influencing vasoconstriction and water retention. Molecular dynamics simulations have revealed that this compound binds to the beta-2 adrenergic receptor (β2AR) via a dominant pathway, typically entering through the extracellular loops 2 and 3 (ECL2/ECL3) and then through the crevice between ECL2 and transmembrane helices 5, 6, and 7 to reach the binding pocket.

Studies have also investigated this compound's interaction with beta-3 adrenoceptors. This compound has been shown to bind to beta-3 adrenoceptors expressed in CHO cells.

The binding affinity of this compound for various adrenoceptors has been quantified through the determination of dissociation constants (KD) and inhibition constants (Ki). These values reflect the strength of this compound's binding to its target receptors in different experimental settings.

Table 1: Dissociation and Inhibition Constants of this compound for Adrenoceptors

Receptor TypeConstant (KD / Ki)Value (nM)Organism / Cell TypeReference
Beta-adrenergicKD7-11Canine myocardium
Beta-adrenergicKD5-10Frog erythrocyte membranes
Beta-adrenergicKD25Rat erythrocyte membranes (ferritin-alprenolol)
Beta-adrenergicKD13.8Neonatal rat cardiac myocyte membranes (ferritin-alprenolol)
Beta-adrenergicKi2.2Rauscher murine erythroleukemia cells
Beta-adrenergicKi8900NG108-15 cells (L-alprenolol)
Human β1-ARKd15CHO cells
Human β2-ARKd0.91CHO cells
Human β3-ARKd117CHO cells

Beta-3 Adrenoceptor Interactions

Serotonin (B10506) Receptor Interactions of this compound

Beyond its well-known beta-adrenoceptor antagonism, this compound also exhibits antagonistic properties at certain serotonin (5-HT) receptor subtypes, notably 5-HT1A and 5-HT1B receptors.

This compound is recognized as an antagonist of the 5-HT1A receptor. This antagonistic action has been demonstrated in various studies, including those investigating its effects on behavioral responses. For instance, in the pigeon conflict test, (-)-alprenolol significantly antagonized the anxiolytic activity of a 5-HT1A receptor ligand, S 14671, indicating its role as a 5-HT1A receptor antagonist. Additionally, this compound has been shown to potentiate the disruptive effects of dizocilpine (B47880) on sensorimotor function in rats, with this effect being linked to a serotonergic influence and reduced by 5-HT2 selective receptor antagonists.

Table 2: Inhibition Constants of this compound for Serotonin Receptors

Receptor TypeConstant (Ki)Value (nM)Organism / Cell TypeReference
5-HT1AKi34Rat hippocampal and striatal membranes
5-HT1BKi134Rat hippocampal and striatal membranes

Beta-Adrenergic Receptor Regulation Mechanisms Induced by this compound

Mechanisms Involving Receptor-G Protein Coupling in Receptor Regulation

Beta-adrenergic receptors (βARs) are a crucial subset of G protein-coupled receptors (GPCRs) that play a central role in mediating cellular responses to catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). These receptors are intrinsically linked to adenylate cyclase, an enzyme whose activity is modulated through the action of guanine (B1146940) nucleotide-binding proteins (G proteins). Upon ligand binding, GPCRs undergo conformational changes that initiate signaling cascades via these G proteins .

This compound functions as a non-selective beta-blocker, primarily targeting beta-1 adrenergic receptors (β1ARs) in the heart and, to a lesser extent, beta-2 adrenergic receptors (β2ARs) located in the juxtaglomerular apparatus . As a neutral antagonist, this compound does not inherently alter the basal activity of the receptor. Research indicates that both unliganded β2AR and β2AR bound to this compound retain the capacity to couple with Gs proteins, which aligns with this compound's classification as a neutral antagonist . This suggests that while it occupies the receptor, it does not actively stimulate or suppress the G protein-mediated signaling beyond the receptor's basal activity.

However, the interaction of this compound with beta-adrenergic receptors extends beyond simple antagonism. Studies have shown that this compound, along with propranolol (B1214883), can induce a phenomenon known as "down-regulation" of beta-adrenergic receptors in cultured cell lines, including S49 lymphoma cells and BC3H-1 muscle cells. This down-regulation, observed after 16-20 hours of treatment with concentrations ranging from 10-100 nM, resulted in a 20-70% decrease in receptor numbers. Crucially, this effect is dependent on the interaction between the receptor and the Gαs subunit of the G protein, implying a requirement for receptor-Gαs coupling in mediating this specific form of receptor regulation. The down-regulation process is also stereoselective, with the (-)-enantiomers of this compound and propranolol demonstrating greater potency.

The broader context of G protein coupling involves the "ternary complex model," which explains the allosteric relationship between receptors, agonists, and heterotrimeric G proteins . Guanine nucleotides, such as GTP, play a modulatory role by converting high-affinity receptor states (often stabilized by agonists) to low-affinity states, facilitating the dissociation of the heterotrimeric G protein . As an antagonist, this compound typically stabilizes the receptor in an inactive conformation, thereby influencing its interaction dynamics with G proteins and downstream signaling pathways.

Stereospecificity in this compound's Receptor Binding

This compound exhibits pronounced stereospecificity in its interactions with beta-adrenergic receptors, a characteristic that is critical for its pharmacological activity. This stereoselectivity is consistently observed across various experimental models, including human lymphocytes, canine myocardium, and frog erythrocyte membranes.

Specifically, the (-)-stereoisomers, also referred to as (S)-enantiomers, of both beta-adrenergic agonists and antagonists demonstrate significantly higher potency compared to their corresponding (+)-stereoisomers (R)-enantiomers. The difference in potency can range from approximately 9- to 300-fold, or about two orders of magnitude, in competing for binding sites and influencing adenylate cyclase activity. For this compound itself, the (S)-enantiomer is reported to be 100 times more active against beta-adrenoceptors than the (R)-enantiomer. This substantial difference in activity has led to (S)-alprenolol being utilized as a valuable research tool for studying beta-adrenergic receptors.

The dissociation constant (KD), a measure of binding affinity, for (-)-alprenolol has been determined in various tissues. In canine myocardium, the KD for (-)-alprenolol binding to beta-adrenergic receptors was found to be in the range of 7-11 nM. Similarly, in frog erythrocyte membranes, the KD for (-)-alprenolol was reported to be 5-10 nM. These values underscore the high affinity of the active stereoisomer for its target receptors.

The stereospecificity of this compound is not limited to its binding affinity but also extends to functional outcomes, such as the activation of adenylate cyclase. Furthermore, the antagonist-induced down-regulation of beta-adrenergic receptors by this compound is also a stereoselective process, with the (-)-enantiomers exhibiting greater potency in this regulatory mechanism. Molecular dynamics simulations further support these experimental findings, indicating that (S)-alprenolol and (S)-dihydrothis compound interact virtually identically with beta-adrenergic receptors.

Data Tables

Table 1: Dissociation Constants (KD) of (-)-Alprenolol for Beta-Adrenergic Receptors

Tissue SourceDissociation Constant (KD)Reference
Human Mononuclear Leukocytes10 nM
Canine Myocardium7-11 nM
Frog Erythrocyte Membranes5-10 nM

Table 2: Stereoisomer Potency Ratios in Beta-Adrenergic Receptor Interaction

Compound ClassPotency Ratio [(-)-isomer vs. (+)-isomer]EffectReference
Beta-adrenergic agonists/antagonists9- to 300-fold more potentReceptor binding, Adenylate cyclase activation
This compound100 times more activeBeta-adrenoceptor activity
This compound/Propranolol(-)-enantiomers more potentReceptor down-regulation

Structure Activity Relationship Sar Studies of Alprenolol

Influence of Molecular Substituents on Beta-Adrenoceptor Antagonism

The pharmacological potency and selectivity of beta-adrenoceptor antagonists are significantly influenced by modifications to their molecular structure, particularly substitutions on the aromatic ring and alterations to the side chain.

Impact of Aromatic Ring Substitutions on Pharmacological Potency

Alprenolol (B1662852) is characterized by an o-allylphenoxy group attached to its core structure. Research indicates that the presence of alkenyl and alkenyloxy groups at the ortho positions on the phenyl ring can contribute to good beta-antagonist activity. This contrasts with other beta-blockers, such as propranolol (B1214883), which features a naphthyl ring, or pindolol (B1678383), which incorporates an indole (B1671886) ring system. Oxprenolol (B1678068), another analogue, possesses an allyloxy-phenoxy group.

The position and nature of substituents on the aromatic ring play a critical role in determining receptor selectivity. While ortho-substitution, as seen in some analogues, can lead to nonselective beta-adrenoceptor antagonism, para-substitution on the benzene (B151609) ring has been shown to influence cardioselectivity. Studies suggest that the size and specific placement of substituents on the benzene ring are important factors in dictating the cardioselective potency of beta-adrenoceptor antagonists.

Effects of Side Chain Modifications on Activity Profile

The propanolamine (B44665) side chain, featuring a secondary amine and a hydroxyl group, is a defining structural element of this compound and other aryloxypropanolamine beta-blockers. The precise length and spatial arrangement of this side chain are crucial for effective receptor interaction. For instance, studies involving the attachment of this compound to macromolecular dextran (B179266) via side arms demonstrated that decreasing the length of the arm significantly reduced the drug's binding potency to the beta-adrenergic receptor. A reduction in arm length from 13 to 4 atoms led to a decrease in binding potency by approximately 10-fold to 8000-fold, respectively. This highlights the critical requirement for an optimal side chain length to achieve high-affinity binding.

Modifications to the alpha-carbon of the ethylamine (B1201723) side chain, such as methyl or ethyl substitutions, generally lead to a reduction in direct receptor agonist activity. Conversely, substitutions at the beta-carbon atom can yield compounds with higher potency, mirroring the structures of naturally occurring catecholamines like norepinephrine (B1679862) and epinephrine (B1671497).

Stereochemical Contributions to this compound's Pharmacological Potency

This compound is typically synthesized and marketed as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)- and (S)-alprenolol. However, pharmacological activity often resides predominantly in one stereoisomer. For aryloxypropanolamines, including this compound, the (S)-enantiomer is generally associated with significantly greater beta-adrenoceptor blocking activity.

Specifically, the (S)-(-)-isomer of this compound has been found to be approximately 100 times more potent in beta-blocking activity compared to its (R)-(+)-enantiomer. This pronounced stereospecificity is a critical aspect of this compound's interaction with beta-adrenergic receptors, where the precise three-dimensional orientation of the molecule is essential for effective binding and antagonism.

The following table illustrates the differential potency of this compound enantiomers:

EnantiomerRelative Beta-Blocking Potency (compared to (R)-(+)-isomer)
(S)-(-)~100 times higher
(R)-(+)Less active

Comparative SAR Analyses with Analogous Beta-Adrenoceptor Antagonists

This compound's SAR can be further understood by comparing it to other well-known beta-adrenoceptor antagonists, revealing commonalities and distinguishing features.

This compound is classified as a non-selective beta-blocker, affecting both β1 and β2 adrenergic receptors. Its aromatic moiety, an o-allylphenoxy group, differentiates it from other non-selective beta-blockers such as propranolol, which possesses a naphthyloxy group, and pindolol, characterized by an indolyloxy group.

Lipophilicity is another important physicochemical property that varies among beta-blockers and influences their pharmacokinetic and pharmacodynamic profiles. This compound exhibits moderate lipid solubility and is considered more lipophilic than pindolol, metoprolol, acebutolol, and atenolol. Propranolol is also highly lipophilic, a characteristic that can facilitate its distribution into the central nervous system.

A key distinguishing feature in the SAR of beta-blockers is the presence or absence of intrinsic sympathomimetic activity (ISA). This compound has little to no intrinsic sympathomimetic activity, meaning it does not partially activate beta-receptors in the absence of sympathetic stimulation. In contrast, pindolol and oxprenolol are known to possess ISA. This difference in ISA contributes to variations in their clinical effects.

Furthermore, while some beta-blockers, such as propranolol and oxprenolol, exhibit membrane-stabilizing action (quinidine-like effect), this compound has little direct myocardial depressant activity and does not possess an anesthetic-like membrane-stabilizing action. These comparative SAR analyses highlight how subtle structural variations among beta-blockers lead to distinct pharmacological profiles.

Stereochemical Investigations and Enantioselective Research on Alprenolol

Enantiomeric Forms and Differential Pharmacological Activity

Alprenolol (B1662852) is typically marketed as a racemic mixture, comprising both (R) and (S) enantiomers . However, research has consistently demonstrated that the principal beta-blocking activity of this compound is predominantly attributed to the (S)-enantiomer . The difference in activity between the two forms is substantial, with the (S)-(-)-enantiomer exhibiting significantly higher potency.

EnantiomerPrimary ActivityRelative Potency (Beta-Adrenoreceptor)
(S)-(-)-AlprenololPotent Beta-Adrenoreceptor Antagonist100 times greater than (R)-enantiomer
(R)-(+)-AlprenololLess Active Stereoisomer100 times lower than (S)-enantiomer

(S)-(-)-Alprenolol is characterized as a potent and nonselective beta-adrenoceptor antagonist . Its activity against beta-adrenoreceptors is reported to be 100 times greater than that of its (R)-enantiomer . This heightened potency is evident in its efficacy at lower concentrations; for instance, in a model of ventricular arrhythmias, (S)-alprenolol effectively abolished the arrhythmia at a cumulative dose of 7.5 mg/kg . Due to its pronounced activity, (S)-alprenolol has been utilized as a valuable tool in the study of beta-adrenergic receptors . Following oral administration of racemic this compound, the plasma concentration of the (S)-enantiomer has been observed to be significantly higher than that of the (R)-enantiomer .

In contrast to its stereoisomer, (R)-(+)-Alprenolol is generally considered the less active form in terms of beta-adrenergic receptor blockade . Its activity against beta-adrenoreceptors is approximately 100 times lower than that of (S)-alprenolol . This reduced potency is further illustrated by studies in ventricular arrhythmia models, where (R)-alprenolol required a higher effective dose of 15.5 mg/kg to achieve an effect comparable to 7.5 mg/kg of the (S)-enantiomer . While some sources may refer to (R)-Alprenolol as possessing partial beta-agonist activity or being an "active form" , the predominant beta-blocking effect of the racemic mixture is largely attributed to the (S)-enantiomer.

Characterization of (S)-(-)-Alprenolol Activity

Enantioselective Synthesis Methodologies for this compound and its Intermediates

The pharmaceutical industry places increasing importance on the production of single enantiomers due to the critical role of chirality in drug safety and efficacy . Consequently, significant efforts have been directed towards developing enantioselective synthesis methodologies for this compound and its intermediates. Chemoenzymatic routes have emerged as efficient strategies for the synthesis of both enantiomers of adrenergic beta-blockers, including this compound . Biocatalytic approaches are particularly favored in this context due to their inherent high regio- and stereoselectivity, coupled with their environmentally friendly nature .

Biocatalytic methods play a pivotal role in the enantioselective synthesis of this compound. A prominent approach involves lipase-catalyzed kinetic resolution (KR) as a key asymmetric step in the production of enantiopure beta-blockers . Specific lipases, such as Candida rugosa lipase (B570770) (CRL) and Pseudomonas fluorescens lipase (PFL), have been successfully employed for the kinetic resolution of racemic drug intermediates . Beyond kinetic resolution, asymmetric bioreduction of prochiral ketones using recombinant alcohol dehydrogenases (ADHs) also represents a viable biocatalytic strategy for introducing the desired chirality and obtaining both enantiomers .

Metabolic and Biotransformation Pathways of Alprenolol

Secondary Metabolic Pathways of Alprenolol (B1662852)

O-Dealkoxylation Reactions

O-dealkoxylation is a significant metabolic pathway for this compound, involving the cleavage of the ether bond. This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, predominantly occurring in liver microsomes. The mechanism of O-dealkoxylation can be initiated through either a single electron transfer (SET) or a hydrogen atom transfer (HAT) process, ultimately leading to the formation of phenolic derivatives. Research indicates that oxidative dealkylation yields specific products, with further oxidation products also detected.

Benzyl (B1604629) Hydroxylation Events

Benzyl hydroxylation represents another key biotransformation pathway for this compound. This reaction, also mediated by CYP450 enzymes in liver microsomes, involves the hydroxylation of the benzylic carbon. Similar to O-dealkoxylation, benzyl hydroxylation can be initiated via SET or HAT mechanisms, leading to the generation of benzyl radical intermediates. The hydroxylation at the benzyl position results in the creation of a new stereogenic center. Studies on related compounds suggest a preferred formation of the (1'R)-configuration in both in vitro and in vivo settings. A specific product identified from benzyl hydroxylation of this compound is referred to as Alp2a.

Enzyme Systems Governing this compound Metabolism

The metabolism of this compound is intricately governed by a complex interplay of enzyme systems, predominantly within the hepatic environment.

Role of Cytochrome P450 (CYP450) Isoforms in this compound Biotransformation

Cytochrome P450 (CYP450) enzymes are central to the oxidative metabolism of this compound. Among the various isoforms, CYP2D6 plays a primary role in the 4-hydroxylation and N-desisopropylation of this compound, particularly at lower substrate concentrations. At higher substrate concentrations, other CYP isoforms, including CYP2C11 and CYP3A2, may also contribute to these metabolic activities. Additionally, CYP2C6 has been observed to exhibit both 4-hydroxylase and N-desalkylase activities. this compound is recognized as a substrate for CYP2D6.

Table 1: Key Cytochrome P450 Isoforms Involved in this compound Metabolism

CYP450 IsoformPrimary Metabolic Role(s)Substrate ConcentrationReference
CYP2D64-hydroxylation, N-desisopropylationLower
CYP2C114-hydroxylase, N-desisopropylaseHigher
CYP3A2N-desisopropylationHigher
CYP2C64-hydroxylase, N-desalkylaseNot specified

Contribution of Hepatic Enzymes to this compound Metabolism

The liver is the principal organ responsible for the extensive metabolism of this compound. Hepatic enzymes facilitate both Phase I (functionalization, e.g., oxidation) and Phase II (conjugation) biotransformation reactions of this compound. Studies conducted using liver microsomes, isolated liver cells, and perfused liver models consistently demonstrate the rapid metabolic activity of these hepatic systems towards this compound. The hepatic extraction of this compound can exhibit dose-dependent kinetics, with the saturation of aromatic hydroxylation pathways, catalyzed by high-affinity, low-capacity CYP450 sites, contributing to this phenomenon in vivo.

Characterization of this compound Metabolites and their Activities

The metabolic breakdown of this compound yields several compounds, with one particular metabolite exhibiting significant pharmacological relevance.

Pharmacological Profile of 4-Hydroxy-alprenolol as an Active Metabolite

Table 2: Pharmacological Activity of 4-Hydroxy-alprenolol

MetaboliteParent CompoundMetabolic PathwayPrimary EnzymePharmacological ActivityRelative Potency (vs. This compound)Reference
4-Hydroxy-alprenololThis compoundAromatic HydroxylationCYP2D6Beta-blocking activity~0.9 (baseline), ~1.9 (with pentobarbital)

Structural Elucidation of Glucuronide Conjugates

The structural elucidation of this compound's glucuronide conjugates is a key aspect of understanding its metabolic fate. This compound is primarily eliminated through aromatic hydroxylation and subsequent glucuronidation . Research has focused on the isolation, purification, and structure identification of glucuronic acid conjugates of this compound, including its ring-hydroxylated metabolites .

For 4-hydroxythis compound glucuronide, specifically, two distinct structures have been identified . One structure features the glucuronic acid moiety linked to the aromatic hydroxyl group, while the other involves the glucuronic acid linked to the aliphatic hydroxyl group located on the side chain .

The methodology employed for the structural elucidation of these conjugates typically involves a multi-step analytical approach. This includes isolation through techniques such as DEAE-Sephadex anion-exchange chromatography, followed by high-purity purification using reversed-phase High-Performance Liquid Chromatography (HPLC) . Subsequent structure identification of the methyl ester-trimethylsilyl derivatives is achieved using electron impact Gas Chromatography/Mass Spectrometry (GC/MS) . Furthermore, advanced analytical tools such as Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are instrumental in detecting and elucidating the structures of chemical intermediates in drug metabolism . Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the definitive structural elucidation of glucuronide metabolites.

Dose-Dependent Metabolism and Saturation Kinetics of this compound

This compound exhibits dose-dependent pharmacokinetics, particularly concerning its presystemic elimination and bioavailability. This dose dependency is largely attributed to the saturation of its metabolic enzymes in the liver.

Kinetic studies conducted using isolated liver microsomes from various species, including rat, guinea-pig, dog, and human, have demonstrated that the rate of aromatic hydroxylation of this compound reaches a plateau at concentrations above 50 µM. This saturation phenomenon indicates a limited capacity for this metabolic pathway. In contrast, the rate of desisopropylation, another metabolic pathway, did not consistently achieve a saturation level across these species.

In vivo experiments in rats further corroborate these findings, showing a dose-dependent presystemic elimination of this compound following oral administration of doses ranging from 7 to 700 µmol/kg. Notably, the urinary excretion of hydroxy-alprenolol was significantly reduced at the highest administered dose. This observation suggests that the saturation of aromatic hydroxylation, mediated by a high-affinity, low-capacity cytochrome P-450 subspecies, is a significant contributor to the observed dose-dependent kinetics in vivo. For drugs with high hepatic extraction ratios, such as this compound, an increase in dose can lead to the saturation of metabolizing enzymes, consequently resulting in an increase in the drug's bioavailability.

In Vitro Metabolic Studies of this compound Across Different Species

Comparative in vitro metabolic studies of this compound have been conducted across various species, including rat, guinea-pig, dog, and human, utilizing isolated liver microsomes. These studies provide valuable insights into species-specific metabolic profiles and enzyme kinetics.

The rate of aromatic hydroxylation of this compound consistently reached a plateau at substrate concentrations exceeding 50 µM in all investigated species. However, significant species differences were observed in the apparent Michaelis-Menten constant (Km) values for this aromatic hydroxylation pathway.

Table 1: Apparent Km Values for Aromatic Hydroxylation of this compound Across Species

SpeciesApparent Km (µM)Concentration Dependency
Guinea-pig2.7No
Human1.3No
RatKm1 = 0.20, Km2 = 26Yes (biphasic)
DogKm1 = 0.78, Km2 = 66Yes (biphasic)

In the rat, the apparent Km value for aromatic hydroxylation (0.20 µM) was found to be of a similar order of magnitude to the reported spectral dissociation constant (Ks = 0.34 µM). Beyond aromatic hydroxylation, other metabolic pathways identified in rat liver microsomes include N-dealkylation of the isopropyl group and benzylic hydroxylation.

This compound is extensively metabolized in humans, dogs, and rats, with aromatic hydroxylation serving as a major metabolic route . N-dealkylation has also been identified as a metabolic pathway . While there are marked species differences in this compound metabolism, particularly concerning the formation of polar metabolites, the metabolic routes in humans and dogs are notably similar, with over 95% of an administered dose being accounted for in humans . Both this compound and its hydroxyl glucuronides undergo ring-hydroxylated metabolism, primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A5/7 . These comparative in vitro studies are essential for assessing the relevance of toxicological data obtained from animal models to human metabolism.

Cellular and Subcellular Pharmacological Effects of Alprenolol

Utilisation of Cellular Models in This compound (B1662852) Research

Cellular models offer controlled environments to investigate the precise interactions of this compound with specific receptors and signaling pathways, circumventing the complexities of whole-organism studies. These models have been instrumental in characterizing receptor binding, regulation, and downstream cellular responses to this compound.

Human Lymphocyte Models

Human lymphocyte models have been employed to identify and quantify beta-adrenergic receptors and their interaction with this compound. Studies utilizing (-)-[3H]this compound, a potent beta-adrenergic antagonist, have successfully labeled binding sites in homogenates of human mononuclear leukocytes, demonstrating characteristics consistent with adenylate cyclase-coupled beta-adrenergic receptors. The binding was found to be a saturable process, with approximately 2000 sites per cell at saturation, corresponding to about 75 ± 12 fmol of (-)-[3H]this compound bound per mg protein. Half-maximal saturation occurred at 10 nM (-)-[3H]this compound, providing an estimate of its dissociation constant for the beta-adrenergic receptor. Furthermore, significant stereospecificity was observed, with the (-)-stereoisomers of beta-adrenergic agonists and antagonists exhibiting 9- to 300-fold greater potency than their corresponding (+)-stereoisomers in competing for these binding sites. This binding was primarily attributed to small lymphocytes, the predominant cell type in the preparations, with no detectable binding to human erythrocytes.

Neuroblastoma x Glioma Hybrid NG108-15 Cells

Neuroblastoma x glioma hybrid NG108-15 cells, which exhibit numerous functional characteristics of intact neurons, have served as a valuable model for studying beta-adrenergic receptors. Research using [3H]dihydrothis compound (DHA) and unlabeled L-alprenolol identified a substantial amount of specific beta-adrenergic receptor binding on these cells. The binding of [3H]DHA was rapid, saturable, and reversible, with an association half-time (t1/2) of 1.0 minute and a dissociation t1/2 of 3.5 minutes. Scatchard plot analysis estimated the affinity constant (Kd) for [3H]DHA binding to be 2.5 nM and the maximum binding capacity (Bmax) to be 0.23 nM, indicating a single class of receptors. L-alprenolol effectively inhibited [3H]DHA binding, with an IC50 value of 10^-5 M and an inhibition constant (Ki) of 8.9 x 10^-6 M. The rank-order potency of catecholamine agonists ((-)-isoproterenol > (+)-isoproterenol > epinephrine (B1671497) > norepinephrine) suggested the presence of type 2 beta-adrenergic receptors on both differentiated and undifferentiated NG108-15 cells.

The kinetic parameters for this compound binding in NG108-15 cells are summarized in the table below:

ParameterValueUnit
Kd ([3H]DHA)2.5nM
Bmax ([3H]DHA)0.23nM
IC50 (L-Alprenolol)10^-5M
Ki (L-Alprenolol)8.9 x 10^-6M

Cultured Muscle BC3H-1 Cells

Similar to S49 lymphoma cells, cultured muscle BC3H-1 cells have been utilized to study this compound's effects on beta-adrenergic receptor regulation. This compound, at concentrations of 10-100 nM, also induced a down-regulation of beta-adrenergic receptors in BC3H-1 cells, reducing receptor numbers by 20-70% after 16-20 hours of treatment. This effect was stereoselective, with (-)-enantiomers being more potent.

Detailed binding studies on membrane preparations of non-fusing BC3H-1 muscle cells using [3H]-dihydrothis compound ([3H]-DHA) revealed two classes of binding sites. A high-affinity, low-capacity site was identified with a Kd of 0.53 nM and a Bmax of 58 fmol/mg of protein. This site exhibited pharmacological properties consistent with beta-2 adrenoceptors, as agonists inhibited [3H]-DHA binding in the order of isoprenaline > adrenaline > noradrenaline > phenylephrine, and antagonists followed the series of this compound ≈ propranolol (B1214883) > butoxamine > practolol (B1678030) > phentolamine. A second, low-affinity, high-capacity site was also observed (Kd = 110 nM, Bmax = 1100 fmol/mg of protein). A strong correlation was found between the dissociation constants obtained by inhibition of [3H]-DHA binding by antagonists like this compound and propranolol, and their inhibition constants calculated from their antagonism of adrenaline-stimulated 86Rb efflux. The high Kd/EC50 ratio indicated a high coupling efficiency between receptor occupancy by agonists and the measured biological effect.

Frog Erythrocyte Membrane Preparations

Frog erythrocyte membrane preparations have served as a significant model for the biochemical characterization and solubilization of beta-adrenergic receptors. The identification of adenylate cyclase-coupled beta-adrenergic receptors in these membranes was achieved using (-)-[3H]this compound, a potent competitive beta-adrenergic antagonist. The binding sites exhibited a dissociation constant (KD) of 5 to 10 nM, consistent with its antagonism of isoproterenol-stimulated adenylate cyclase.

Key characteristics of (-)-[3H]this compound binding in frog erythrocyte membranes include:

Equilibrium binding established within 5 minutes at 37°C.

Half-time for dissociation of bound (-)-[3H]this compound of approximately 30 seconds.

Saturability of binding.

Presence of 0.25 to 0.35 pmol of binding sites per mg of protein, equating to 1300 to 1800 binding sites per intact erythrocyte.

Strict stereospecificity, with (-)-stereoisomers being approximately two orders of magnitude more potent than (+)-stereoisomers.

Furthermore, these beta-adrenergic receptor binding sites could be solubilized using the plant glycoside digitonin, retaining their essential binding characteristics. The soluble receptor was estimated to have a molecular weight of no greater than 130,000 to 150,000, based on gel chromatography. Equilibrium binding studies for the soluble receptor indicated a KD of 2 nM.

HEK293 Cell Systems

HEK293 cell systems have been utilized to investigate the nuanced signaling properties of this compound, particularly its effects on beta-adrenergic receptor phosphorylation and downstream pathways. Studies have shown that this compound can stimulate the phosphorylation of beta2-adrenergic receptors (β2AR) at Protein Kinase A (PKA) sites in HEK293 cells, a phenomenon also observed with the beta-adrenergic agonist isoproterenol. This suggests that this compound may act as a partial agonist, promoting Gs protein coupling to β2AR and activating cAMP/PKA activities even at nanomolar concentrations.

Moreover, research in HEK293 cells stably expressing wild-type beta1-adrenergic receptors (β1ARs) demonstrated that this compound can induce epidermal growth factor receptor (EGFR) transactivation and subsequent ERK1/2 activation. This effect was found to be dependent on GRK (G protein-coupled receptor kinase) phosphorylation of the β1AR. This compound was also shown to induce EGFR internalization in these cells.

The observed effects of this compound in HEK293 cells highlight its complex pharmacological profile, extending beyond simple receptor antagonism to include partial agonism and modulation of other signaling pathways.

Hepatic Cell Respiration and Mitochondrial Function Studies

Studies investigating the effects of this compound on hepatic cell respiration and mitochondrial function have provided insights into its metabolic interactions within the liver. Chronic administration of epinephrine to adult male rats led to a significant increase in ethanol (B145695) elimination, whether given alone or in combination with this compound . This effect was observed concurrently with increased hepatic oxygen utilization, while mitochondrial respiratory functions remained unchanged . These findings suggest that the enhanced oxidative capacity in the liver induced by chronic epinephrine treatment, characterized by increased oxygen uptake and ethanol metabolism, is not mediated by its β-adrenergic actions .

This compound itself has been identified as a substrate of the hepatic mono-oxygenase system . Research indicates that low concentrations of this compound can inhibit oxygen uptake catalyzed by liver or heart mitochondria when β-hydroxybutyrate is present, but not in the presence of succinate (B1194679) . Furthermore, this compound acts as a potent inhibitor of NADH-linked mitochondrial oxidations, with its site of action localized between NADH and ubiquinone . Despite this inhibitory potential, in intact liver cells, mitochondria appear largely protected from this effect due to the trapping of the drug by cytochrome P-450 . Apparent KmO2 values for this compound metabolism by liver microsomes were determined to be 8.7 ± 0.7 µM, which was similar to values observed in whole cells (9.8 ± 1.2 µM) .

The table below summarizes key findings regarding this compound's impact on hepatic cell respiration and mitochondrial function.

Study ConditionThis compound EffectKey ObservationReference
Chronic Epinephrine + this compoundNo change in mitochondrial respiratory functionsIncreased hepatic oxygen utilization and ethanol metabolism, but not β-adrenergic mediated
Isolated Liver/Heart Mitochondria (with β-hydroxybutyrate)Inhibits oxygen uptakePotent inhibition of NADH-linked mitochondrial oxidations
Intact Liver CellsMitochondria largely protectedCytochrome P-450 traps the drug, mitigating inhibitory effects
Liver Microsomes (metabolism)Apparent KmO2: 8.7 ± 0.7 µMSimilar to whole cell values (9.8 ± 1.2 µM)

Interactions with Other Neurotransmitter Systems in Preclinical Models

This compound's pharmacological profile extends beyond its well-known beta-adrenoceptor antagonism to include interactions with other neurotransmitter systems, particularly in preclinical models. It is recognized as a serotonin (B10506) 5-HT1 receptor antagonist .

Modulation of NMDA Receptor Antagonist Effects

In preclinical studies, this compound has been shown to potentiate the disruptive effects of dizocilpine (B47880), a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, on sensorimotor function in rats . Specifically, this compound enhanced the disrupting effect of dizocilpine on prepulse inhibition (PPI) of the acoustic startle response (ASR) and also potentiated the facilitating effect of dizocilpine on ASR amplitude . This potentiation was not attributed to this compound's unselective beta-adrenoceptor antagonist properties, as combined pretreatment with beta1- and beta2-adrenoceptor antagonists (metoprolol and ICI 118,551) did not alter dizocilpine's effects on startle behavior .

Further investigation suggested a serotonergic influence in this modulation. Pretreatment with MDL 100,907, a selective 5-HT2 receptor antagonist, significantly reduced the this compound-induced potentiation of dizocilpine's effects on startle behavior . Additionally, the this compound-induced potentiation of dizocilpine's effects was significantly reduced by pretreatment with clozapine (B1669256) (an atypical antipsychotic) and raclopride (B1662589) (a selective dopamine (B1211576) D2 receptor antagonist), indicating an involvement of dopamine D2 receptors .

The table below summarizes the modulation of NMDA receptor antagonist effects by this compound.

AgentEffect on Dizocilpine's ActionsImplicated System/MechanismReference
This compoundPotentiates disrupting effect on PPI and ASR amplitudeNot β-adrenoceptor related
MDL 100,907 (5-HT2 antagonist)Reduced this compound's potentiationSerotonergic influence
Clozapine (atypical antipsychotic)Reduced this compound's potentiationDopamine D2 receptor involvement
Raclopride (D2 antagonist)Reduced this compound's potentiationDopamine D2 receptor involvement

Influence on Serotonergic System Activity

This compound acts as an antagonist at serotonin 5-HT1 receptors, including 5-HT1A and 5-HT1B subtypes . The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation, mediates hyperpolarization and a reduction in the firing rate of postsynaptic neurons in the brain . Antagonism of 5-HT1A receptors has been associated with certain neurological effects. For instance, 5-HT1A receptor antagonists have demonstrated the ability to facilitate specific types of learning and memory in rodent models .

The suggested serotonergic influence in this compound's modulation of dizocilpine's effects, particularly the reduction of this potentiation by a 5-HT2 selective receptor antagonist, further underscores this compound's interaction with the serotonergic system .

The table below outlines this compound's influence on serotonergic system activity.

Receptor TypeThis compound ActionAssociated Effects (General)Reference
5-HT1A, 5-HT1BAntagonistFacilitation of learning and memory (for antagonists)
5-HT2Indirect influence (via potentiation modulation)Implicated in modulation of NMDA antagonist effects

Advanced Analytical and Methodological Approaches for Alprenolol Research

Chromatographic Techniques for Alprenolol (B1662852) and Metabolite Separation and Quantitation

Chromatographic methods form the cornerstone of this compound analysis, offering high resolution and sensitivity for both the parent compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation and quantitation of this compound due to its versatility and ability to handle complex samples. Several HPLC methodologies have been developed, catering to both achiral and chiral separations.

One approach involves the use of achiral columns, often coupled with various detection systems. For instance, a two-dimensional liquid chromatography (2D-LC) method has been developed for the quantification of this compound in human plasma, employing a restricted-access media (RAM) column in the first dimension for sample cleanup and an analytical column (Luna PFP (2)) in the second dimension . This method achieved simultaneous pre-treatment and quantification within 25 minutes, demonstrating linearity over a dynamic range of 5.0 - 200 ng/mL with a lower limit of quantification (LLOQ) of 5.0 ng/mL for this compound . Fluorescence detection was optimized at 280 nm excitation and 310 nm emission wavelengths .

For the determination of this compound enantiomers, specific HPLC methods have been established. One such method utilizes a chiral column, enabling the physical separation of the two enantiomers of this compound within 25 minutes . Detection with fluorimetry provided a superior limit of detection, ranging from 0.16 to 0.41 ng, and a correlation coefficient of 0.999 . The elution times for (-)-Alprenolol and (+)-Alprenolol were approximately 19 and 21 minutes, respectively . Another method employed an achiral column coupled with polarimetry for the quantitation of (-)-Alprenolol without the need for physical separation, achieving a detection limit of 27-37 µg within 10 minutes .

Recent advancements in HPLC analysis of beta-blockers, including this compound, in biological samples often involve C18 columns with various buffer systems and organic modifiers as mobile phases . Run times for these methods typically range from 0.6 to 26 minutes, with detection limits varying from 0.01 ng/mL to 25 mg/mL . Sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) are frequently employed prior to HPLC analysis to enhance sensitivity and reduce matrix interference . An enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method has been developed for the direct determination of individual this compound enantiomers in human plasma using cellobiohydrolase (CBH) chiral stationary phases (CSPs) . This method achieved complete baseline separation of enantiomeric this compound within 2 minutes in reversed-phase chromatography, with a curve range of 0.500-500 ng/mL for each enantiomer and an LLOQ of 0.500 ng/mL using only 0.0500 mL of plasma sample .

Table 1: Summary of HPLC Methodologies for this compound Analysis

Method TypeColumn TypeDetectionRun TimeLimit of Detection (LOD)/Quantitation (LOQ)Sample MatrixReference
Chiral SeparationChiral ColumnFluorimetry25 min0.16-0.41 ngNot specified
Achiral QuantitationAchiral Column + PolarimetryPolarimetry10 min27-37 µgNot specified
Enantioselective LC-MS/MSCellobiohydrolase (CBH) Chiral Stationary PhaseTandem Mass Spectrometry2 min0.500 ng/mL (LOQ)Human Plasma
2D-LC QuantitationRAM + Luna PFP (2)Fluorescence< 25 min5.0 ng/mL (LOQ)Human Plasma
General Beta-blocker AnalysisC18Various0.6-26 min0.01 ng/mL - 25 mg/mLBiological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its metabolites, particularly in complex biological matrices. Its high sensitivity and specificity make it suitable for forensic and pharmacokinetic studies.

An enantioselective GC-MS assay has been developed for the separation and quantification of (R,S)-Alprenolol and its active metabolite, (R,S)-4-hydroxy-Alprenolol, in human saliva and plasma. This method relies on a two-step derivatization procedure involving N-heptafluorobutyryl-l-prolylchloride (HPC) and N-methyl-N-trimethylsilyl-trifluoroacetamide. The separation is performed using a DB-5 fused-silica capillary column with a specific oven temperature program. Linear and reproducible calibration curves were obtained over concentration ranges of 1.67–13.33 ng/mL in saliva and 2.50–20.00 ng/mL enantiomer in plasma. The performance of this GC-MS method for this compound, in terms of accuracy and precision, meets generally accepted validation criteria. GC-MS methods are recognized for providing good sensitivity, accuracy, and precision for the identification and quantification of beta-blockers.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for this compound Analysis

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer alternative and often complementary approaches for the analysis of this compound, especially for chiral separations.

Sweeping-micellar electrokinetic chromatography (MEKC) has been successfully applied for the simultaneous analysis of beta-blockers, including this compound, in wastewater samples. This method achieved significant sensitivity enhancements, up to 305-fold, with limits of detection (LOD) ranging from 7 to 27 ng/mL. The relative standard deviations for migration time, corrected peak area, and peak height were reported to be less than 3.2%, 7.8%, and 4.5%, respectively.

Chiral separation of this compound enantiomers using CE has been achieved with the employment of cyclodextrin (B1172386) derivatives as chiral selectors. For instance, nonaqueous capillary electrophoresis (NACE) has been used to separate this compound enantiomers with negatively charged β-cyclodextrin derivatives, specifically heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD). Another CE method proposed for chiral separation of this compound utilized a buffer medium containing hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) in Tris-H3PO4 solution, achieving baseline separation at pH 3.8.

In MEKC, the chiral surfactant N-dodecoxycarbonylvaline (DDCV) has been utilized for the separation of beta-blockers, including this compound. Studies have investigated the influence of inorganic counterions (Li+, Na+, and K+) and organic modifiers (e.g., acetonitrile) on separation parameters such as peak shape, efficiency, selectivity, and retention. The use of Li+ as a counterion for anionic DDCV micelles resulted in better peak shape, higher efficiency, and resolution, particularly for hydrophobic solutes like this compound. Polymeric surfactants have also been explored in MEKC for optimizing chiral separations of analytes such as this compound, with findings indicating that optimal conditions are often analyte-dependent. Additionally, chiral separation of this compound has been demonstrated using cITP/NMR with alpha-cyclodextrin (B1665218) and sulfated beta-cyclodextrin, achieving substantial concentration enhancements for both R- and S-isomers. A CE method designed for detecting beta-blockers in biological matrices, including this compound, demonstrated a limit of detection between 50-500 ng/mL and good linearity in the range of 100–1000 ng/mL.

Chiral Separation Techniques for this compound Enantiomers

This compound is a chiral compound, existing as a racemic mixture of two enantiomers, (-)-Alprenolol and (+)-Alprenolol. The differential pharmacological activities of these enantiomers necessitate their effective separation and individual quantitation.

Chiral Column Chromatography

Chiral column chromatography is a primary technique for the direct separation of this compound enantiomers. These columns incorporate chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to their separation.

As previously mentioned, HPLC methods employing chiral columns have successfully separated the two enantiomers of this compound . The Astec® CHIROBIOTIC® V Chiral HPLC column, for example, is suitable for the separation of racemic compounds, including this compound, in human plasma using chiral liquid chromatography. Furthermore, a fast and sensitive enantioselective LC-MS/MS method for this compound enantiomers in human plasma utilized cellobiohydrolase (CBH) chiral stationary phases, achieving complete baseline separation within a short run time of 2 minutes . Chiral HPLC columns, such as those within the Astec® CHIROBIOTIC® series, are specifically designed for enantiomer separation and are a recommended component of routine screening protocols for chiral compounds like this compound.

Achiral Column Chromatography Coupled with Chiral Detection

While direct chiral column chromatography is common, methods involving achiral columns coupled with chiral detection techniques also play a role in this compound enantiomer analysis. This approach can offer advantages in certain analytical contexts, such as reduced analysis time or simplified method development for specific applications.

One notable method involves the use of an achiral column coupled with polarimetry for the quantitation of (-)-Alprenolol . This technique allows for the determination of the enantiomer without physical separation, achieving quantitation within 10 minutes . Although a tandem-column liquid chromatographic method using an achiral stationary phase (HALO-PCS-C18) coupled to a chiral stationary phase (NicoShell) was developed to separate several beta-blockers and their enantiomers, baseline resolution of this compound enantiomers was not achieved with this specific configuration. However, the concept of coupling an achiral column with a chiral detection mechanism or a subsequent chiral separation step remains a viable strategy. An automated HPLC system has been developed that involves coupled column chromatography and fluorescence detection for the enantioselective assay of this compound. In this system, an enantioselective cellulase (B1617823) column served as the initial separation column, after which the separated enantiomers were trapped on precolumns and subsequently introduced onto an achiral C18 analytical column for further analysis.

Mass Spectrometry Applications in this compound Metabolic Studies

Mass spectrometry (MS) plays a pivotal role in identifying and quantifying this compound and its metabolites within biological systems. Early investigations utilized gas chromatography-mass spectrometry (GC-MS) to delineate the metabolic pathways of this compound in both humans and dogs. These studies revealed that the primary elimination routes involve aromatic hydroxylation and glucuronidation. Minor metabolic pathways, such as allylic oxidation and oxidative deamination, were also identified, with the mechanism for oxidative deamination being elucidated through the use of deuterium-labeled compounds . More broadly, MS, especially when combined with stable isotope labeling, is an invaluable tool for the sensitive detection and characterization of biomolecules in omics studies, enabling accurate and precise determination of quantitative changes in biological samples .

Stable Isotope Labeling (Deuterium Labeling)

Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique employed in conjunction with mass spectrometry to trace the metabolic fate of this compound. This "ion doublet technique" of deuterium labeling, when combined with GC-MS, has been effectively used to investigate this compound's metabolic pathways in humans and dogs . Research has provided evidence for the involvement of an intermediate aldehyde in the oxidative deamination pathway of this compound through the use of stable isotopes . Deuterium oxide (D₂O) labeling, a cost-effective and easily implementable method, incorporates deuterium into stable C-H bonds of various biomolecules. This technique is utilized in quantitative omics studies to determine metabolic flux, turnover rates, and for relative quantification, even at low enrichment levels (1%-10% D₂O) . Furthermore, deuterium incorporation can lead to metabolic switching, influencing the oxidative intermediates and their interaction with phase I enzymes .

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) has significantly advanced the field of metabolite identification, offering enhanced capabilities for discovery pharmacokinetics and the simultaneous analysis of metabolites . A key advantage of HRMS is its ability to identify metabolites "on-the-fly" by leveraging mass defect, which is the difference between the exact mass and the integer mass of an ion . This allows for the rapid identification and semi-quantitative analysis of metabolites, such as the active 4-hydroxythis compound metabolite . Liquid chromatography coupled with HRMS (LC-HRMS) is particularly effective for studying phase I and phase II reactions of compounds like this compound, providing detailed insights into their biotransformation . This approach, especially when coupled with an electrochemical cell, constitutes an innovative and complementary method for identifying reactive intermediates .

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental techniques used to characterize the interaction of this compound with its target receptors, primarily beta-adrenergic receptors. These assays provide critical data on binding affinity, specificity, and receptor density.

Utilisation of [3H]this compound and [3H]Dihydrothis compound in Binding Studies

Tritiated forms of this compound, specifically [3H]this compound and [3H]Dihydrothis compound ([3H]DHA), are extensively used as radioligands in receptor binding studies due to their high affinity for beta-adrenergic receptors. [3H]DHA has been shown to label beta-adrenergic receptor sites with high affinity in rat and monkey brain membranes . In rat brains, [3H]DHA binding assays have revealed that carbohydrate moieties of the cell surface likely play a significant role in drug-receptor interaction, suggesting that the β-adrenoceptor molecule is a glycoprotein (B1211001) with N-linked carbohydrate chains .

Studies on human polymorphonuclear cell particulates have demonstrated that (-)-[3H]DHA binding to beta2-adrenergic receptors is rapid, reversible, saturable, of high affinity, and stereoselective . Similarly, (-)-[3H]this compound has been utilized to identify binding sites in canine myocardium, exhibiting rapid, reversible, saturable, high-affinity, and stereospecific binding characteristics consistent with cardiac beta-adrenergic receptors .

In human lymphocytes, (-)-[3H]this compound binding assays have been instrumental in directly identifying and quantifying beta-adrenergic receptors. The binding exhibited kinetics, affinity, and stereospecificity expected of adenylate cyclase-coupled beta-adrenergic receptors, with half-maximal saturation occurring at 10 nM . Research on human cerebral arteries using [3H]DHA has shown saturable and high-affinity binding (K_D = 12.3 nM, B_max = 790 fmol/mg protein), indicating the presence of both beta1 and beta2 adrenergic receptors, with a calculated beta1/beta2 ratio of approximately 4/6 .

Monoclonal antibodies developed against this compound have also demonstrated specific [3H]dihydrothis compound binding, which can be inhibited by this compound, propranolol (B1214883), and isoproterenol, showcasing varying affinities and stereoselectivity among different antibody clones .

Table 1: Key Binding Characteristics of Tritiated this compound and Dihydrothis compound

RadioligandTissue/SystemK_D (nM)B_max (fmol/mg protein or sites/cell )Key CharacteristicsSource
[3H]DHARat/Monkey Brain MembranesHigh AffinityNot specifiedLabels beta-adrenergic receptor sites
(-)-[3H]DHAHuman Polymorphonuclear Cell Particulates1-5870 ± 128 receptors/cellSaturable, high affinity, stereoselective, rapid, reversible
(-)-[3H]this compoundCanine Myocardium7-110.35 pmol/mg proteinSaturable, high affinity, stereospecific, rapid, reversible
(-)-[3H]this compoundHuman Lymphocytes1075 ± 12 fmol/mg protein (~2000 sites/cell )Saturable, high affinity, stereospecific, rapid, reversible
[3H]DHAHuman Cerebral Arteries12.3790 fmol/mg proteinSaturable, high affinity, classified into beta1 and beta2

Electrochemical Conversion Studies for Predicting this compound Metabolism

Electrochemical conversion studies offer a valuable approach for predicting the metabolic pathways of this compound, particularly its oxidative transformations. A comparative study utilizing electrochemical conversion and cytochrome P450 (CYP450)-catalyzed reactions in rat liver microsomes, coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS), has been conducted to elucidate the oxidation mechanisms of this compound . This research demonstrated that electrochemical oxidation could successfully mimic several CYP450-catalyzed reactions, including N-dealkylation, benzyl (B1604629) hydroxylation, and O-dealkoxylation reactions observed in liver microsomes . However, the study also highlighted limitations, as electrochemical processes faced difficulty in accurately mimicking aromatic and alkyl hydroxylation reactions . The on-line coupling of an electrochemical cell with LC-HRMS represents an innovative and complementary strategy for identifying reactive intermediates formed during metabolic processes .

Immunological Approaches in this compound Receptor Research

Immunological methods have provided unique tools for investigating this compound's interaction with beta-adrenergic receptors. A significant development in this area is the generation of anti-alprenolol anti-idiotypic antibodies. These antibodies have demonstrated the ability to bind to beta-adrenergic receptors and modulate catecholamine-sensitive adenylate cyclase activity . Such anti-receptor antibodies can be obtained by immunizing animals with a covalent this compound-bovine serum albumin conjugate . Further research has shown that murine monoclonal antibodies specific for this compound, when used to induce anti-idiotypic responses in rabbits and mice, exhibited varying binding properties towards this compound and other beta-adrenergic ligands . These anti-idiotypic antibodies serve as valuable probes for studying beta-adrenergic receptor interactions, offering an alternative avenue to understand the complex interplay between ligands and their receptors .

Computational and Theoretical Modeling Studies of Alprenolol

Molecular Dynamics (MD) Simulations of Alprenolol-Receptor Binding

Molecular Dynamics (MD) simulations have been extensively used to investigate the binding of This compound (B1662852) to β2-adrenergic receptors (β2AR), a prominent GPCR target. These simulations allow for the observation of spontaneous ligand binding events, the elucidation of complex binding pathways, and the identification of key residues and structural elements involved in ligand recognition .

Unbiased all-atom MD simulations have successfully captured the spontaneous binding of this compound to β2AR. In these simulations, this compound, initially positioned far from the receptor, diffused extensively before entering the binding pocket and achieving a pose that matches the crystallographic structure . A significant number of spontaneous binding events (e.g., 12 events for this compound to β2AR out of 82 total simulations for various ligands) have been observed in cumulative simulation times ranging from 1 to 19 µs per simulation . The simulated on-rate for this compound binding to β2AR at 37 °C was found to be approximately 3.1 × 107 M-1 s-1, which is comparable to the experimentally derived value of approximately 1.0 × 107 M-1 s-1 .

Table 1: Summary of Spontaneous Binding Simulation Parameters and Outcomes for this compound-β2AR

ParameterValueSource
Total simulations (various ligands)82
Simulation duration per run1 to 19 µs
Total spontaneous binding events21
This compound binding events to β2AR12
Initial ligand distance from pocket≥ 30 Å
Initial ligand distance from receptor surface≥ 12 Å
Simulated on-rate (37 °C)3.1 × 107 M-1 s-1
Experimental on-rate~1.0 × 107 M-1 s-1
Crystallographic pose match6 out of 12 this compound binding events

MD simulations have revealed a dominant, two-step binding pathway for this compound to β2AR . Initially, this compound associates with an "extracellular vestibule" region, which is enclosed by extracellular loops 2 and 3 (ECL2/ECL3) and transmembrane helices 5, 6, and 7 . This association often involves the hydrophobic group of this compound partitioning into the lipid bilayer, although it does not enter the binding pocket from the bilayer . Subsequently, this compound moves from the extracellular vestibule into the binding pocket by passing through a narrow passage between ECL2 and helices 5, 6, and 7 . In some instances, this compound immediately adopts the crystallographically observed pose upon entering the binding pocket, while in others, it may transiently occupy alternative metastable poses before settling into the final crystallographic pose . A less common pathway, observed in one out of twelve simulations, involved this compound entering between ECL2 and helices 2 and 7 .

The Extracellular Loop 2 (ECL2) plays a crucial role in this compound's binding to β2AR. Simulations indicate that this compound must overcome an energy barrier formed by ECL2, ECL3, and transmembrane helices 5-7 to achieve receptor binding . The binding pathway often involves this compound passing between ECL2 and ECL3, and then through a crevice between ECL2 and transmembrane helices 5, 6, and 7 to reach the binding pocket . The importance of ECL2 in ligand recognition is further supported by observations that interactions with ECL2 were consistent with structural studies of adrenergic receptors .

A significant finding from MD simulations is the role of dehydration in this compound binding. The initial and often highest energetic barrier to this compound binding occurs even before its entry into the extracellular vestibule . This barrier is associated with substantial dehydration of both this compound and the extracellular vestibule of the receptor as the drug associates with this region . Approximately 60-80% of this compound's hydration shell is lost upon association with the extracellular vestibule, highlighting that dewetting is a critical factor contributing to the initial barrier to entry .

Investigating the Role of Extracellular Loop 2 (ECL2) in Ligand Recognition

Free Energy Calculations of this compound-Receptor Interactions

Free energy calculations, often coupled with MD simulations, provide quantitative estimates of binding affinities and reveal the energetic landscape of ligand-receptor interactions. For this compound binding to β2AR, free energy perturbation (FEP) calculations have been employed to determine binding energies . For instance, the dihydrothis compound-β2AR binding energy determined by FEP calculations was -13.4 ± 1.6 kcal/mol, which is within error of the experimentally derived value of -12.2 kcal/mol .

Studies have shown that the free energy profile of the this compound-bound β2AR, as a function of the activation pathway, is qualitatively similar to the unliganded receptor, though the inactive state is slightly more stable for the this compound-bound complex . This compound, while often considered a neutral antagonist, has been observed to slightly modify the free-energy profile of the receptor, making the inactive state more stable . The presence of this compound in the binding pocket does not appear to disrupt the free-energy profile seen in the unliganded receptor .

Table 2: Free Energy Data for this compound-Receptor Interactions

Ligand-Receptor ComplexMethodCalculated Binding Energy (kcal/mol)Experimental Binding Energy (kcal/mol)Source
Dihydrothis compound-β2ARFree Energy Perturbation (FEP)-13.4 ± 1.6-12.2
This compound-β2ARMetadynamics (Inactive state stability)~1 kcal/mol more stable (vs. intermediate)N/A
This compound-β2ARFree energy profile (unbinding)~65 kcal/mol (barrier to exit)N/A

Docking Studies in Enzyme-Ligand Interactions with this compound

Molecular docking studies are widely used to predict receptor-ligand complexes and are a common tool in computer-aided drug discovery . While the provided outline specifically mentions "enzyme-ligand interactions," the search results primarily focus on this compound's interactions with receptors, particularly GPCRs. Docking calculations have been performed to investigate this compound's binding modes with receptors like the β2-adrenergic receptor (ADRB2) and the 5HT2B receptor .

These studies have shown that this compound occupies the orthosteric site of the β2AR, forming distinct interaction patterns compared to agonists . For instance, this compound typically lacks polar interactions with TM5 serines but forms extensive hydrophobic contacts with residues such as Val117, Phe193, and Phe289, stabilizing the receptor in an inactive conformation . In cross-docking calculations, this compound was studied in the 5HT2B receptor structure, and the results confirmed its ability to cross-bind, showing binding modes stabilized by favorable interactions, including a salt bridge and hydrogen bond with Asp135 (analogous to Asp113 in β2AR) and hydrophobic contacts with Trp109 .

Table 3: Key Interactions of this compound in Docking Studies

ReceptorKey Interacting Residues/FeaturesInteraction TypeSource
β2ARAsp113Ionic interaction (salt bridge)
β2ARAsn312Hydrogen bond
β2ARVal117, Phe193, Phe289Hydrophobic contacts
5HT2BAsp135Salt bridge, H-bond
5HT2BTyr308H-bond
5HT2BTrp109Hydrophobic contacts

Theoretical Quantitative Structure-Activity Relationships (QSAR) Frameworks Applied to this compound

Quantitative Structure-Activity Relationships (QSAR) represent a computational approach that correlates the physicochemical properties and structural features of molecules with their biological activities. This methodology is instrumental in predicting the activity of novel or untested chemical entities based on the known activities of similar compounds, thereby accelerating the drug discovery process and reducing reliance on traditional trial-and-error methods. QSAR models utilize various molecular descriptors, such as molecular weight, lipophilicity (LogP), and electronic properties, in conjunction with statistical techniques like Multiple Linear Regression (MLR) to establish predictive models.

This compound, a non-selective beta-blocker, has been a subject in various theoretical QSAR investigations aimed at understanding and predicting its molecular interactions and pharmacokinetic behavior.

Comparative Molecular Field Analysis (CoMFA) and Receptor Affinity

One prominent theoretical framework applied to this compound is Comparative Molecular Field Analysis (CoMFA), a three-dimensional QSAR (3D-QSAR) technique. 3D-QSAR programs, including CoMFA, predict the three-dimensional alignments of molecules to quantitatively predict compound activity based on QSAR models fitted to an aligned training set of molecules. These models use probe-based sampling within a molecular lattice to determine three-dimensional properties, particularly steric and electrostatic values, which are then correlated with biological activity, offering enhanced interpretability compared to 2D descriptor-based QSAR models.

A specific study by Langlois et al. (1993) employed CoMFA to analyze the affinity of beta-adrenoreceptor blocking agents, including this compound, for 5-HT1A and 5-HT1B receptors. This research contributed to understanding the structural features influencing the binding characteristics of these compounds to serotonergic receptors.

QSAR in Pharmacokinetic Predictions

Theoretical QSAR frameworks have also been applied to predict pharmacokinetic parameters for this compound and structurally related compounds. For instance, QSAR models have been developed to study the renal clearance of beta-adrenoreceptor antagonists. A notable example is a linear regression model that correlates renal clearance (Log k) with the calculated octanol-water partition coefficient (Clog P).

The QSAR equation for renal clearance of beta-adrenoreceptor antagonists, derived from a dataset that included this compound, is as follows: Log k = -0.42(±0.12)Clog P + 2.35(±0.24)

This model, based on 10 compounds, demonstrated a strong correlation coefficient (r²) of 0.888 and a standard deviation (s) of 0.185.

Table 1: QSAR Model Parameters for Renal Clearance of Beta-Adrenoreceptor Antagonists

ParameterValue
EquationLog k = -0.42(±0.12)Clog P + 2.35(±0.24)
Number of Compounds (n)10
Correlation Coefficient (r²)0.888
Standard Deviation (s)0.185

Molecular Interaction Energies and Vasodilatory Properties

Computational studies, including QSAR and molecular docking, have explored the molecular interactions of vasodilatory compounds, such as this compound, with adrenergic receptors. These investigations utilize electronic, topological, and topographic molecular descriptors, which are derived from conceptual density functional theory and molecular graph theory.

Analysis of interaction energies, such as van der Waals and electrostatic energies, provides insights into the binding affinity of compounds to receptors. Comparative data for this compound alongside other compounds illustrate its interaction profile.

Table 2: Calculated Interaction Energies for this compound and Related Compounds

CompoundVan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
Noradrenaline-22.91-19.31
Betaxolol-47.54-12.72
This compound-29.69-10.62
Dasabuvir-53.62-14.63

These computational findings indicate that Dasabuvir exhibits a more negative van der Waals energy compared to Noradrenaline, Betaxolol, and this compound, suggesting stronger interactions. Its electrostatic energy is also more negative than Betaxolol and this compound, but less negative than Noradrenaline.

Membrane Permeability and Metabolism Prediction

Theoretical models, including dual-resolution molecular dynamics approaches, have been employed to simulate the unassisted permeation of beta-blocker drugs, such as this compound, through lipid membranes. In quantitative structure-property relationship (QSPR) studies, lipophilicity, often quantified by LogP (the partition coefficient between an aqueous and lipophilic phase), is a critical parameter for predicting passive membrane partitioning and drug absorption.

Furthermore, computational approaches, including QSAR and quantitative structure-metabolism relationships (QSMR), have been applied to predict the metabolism of antihypertensive drugs, including this compound. These methods assist in identifying potential sites of metabolism and understanding the metabolic profile, particularly concerning cytochrome P450 enzymes like CYP2D6 and CYP3A5/7, which are known to be involved in this compound's metabolism.

Synthesis and Impurity Profiling in Alprenolol Research

Academic Investigations into Synthetic Routes for Alprenolol (B1662852) and its Derivatives

Academic research has explored various synthetic pathways for this compound and its derivatives, aiming to develop efficient and controlled methods for its production. Early investigations included the synthesis of fluorescent derivatives, such as NBD-alprenolol and this compound-BODIPY conjugates, which were utilized in studies concerning receptor mapping and clustering. These fluorescent ligands were developed based on orthosteric ligands like propranolol (B1214883), this compound, and pindolol (B1678383), and coupled to fluorophores to yield high-affinity beta-adrenoceptor fluorescent ligands.

More recent advancements in synthetic methodologies have focused on chemoenzymatic routes for the production of enantiomerically enriched beta-blockers, including this compound. One such approach involves identifying a central chiral building block, specifically (R)-chlorohydrin, which is prepared through lipase-catalyzed kinetic resolution (KR). This method has demonstrated the ability to produce (R)-(+)-beta-blockers with high enantiomeric excess (ee). For this compound, this chemoenzymatic pathway yielded the (R)-(+)-enantiomer with a 96% ee.

Another biocatalytic strategy investigated the kinetic resolution of racemic drug intermediates for enantiopure this compound, employing in silico screening methods to identify suitable biocatalysts. Through docking studies and wet lab screening, Candida rugosa lipase (B570770) (CRL 62316) was identified as an efficient enzyme for catalyzing the resolution of (RS)-1-(2-allylphenoxy)-3-chloropropan-2-ol to the (R) enantiomer, achieving high conversion, enantiomeric excess, and enantiomeric ratio.

Furthermore, research has explored the synthesis of this compound prodrugs, such as O-cyclopropane carboxylic acid ester derivatives, to enhance the compound's lipophilicity. These prodrugs demonstrated increased permeability compared to the parent compound. this compound has also been chemically conjugated to implantable polymer-aescin matrices using the EDC (carbodiimide) coupling method, with the aim of achieving sustained release for potential therapeutic benefits.

Research on the Synthesis of Enantiopure this compound Forms

The synthesis of enantiopure forms of this compound is a significant area of research, particularly given that the approved drug is a racemic mixture. The desired pharmacological effects of many beta-blockers in vivo are often attributed to their (S)-enantiomers, yet access to both stereoisomers is crucial for comprehensive study and development.

As detailed in academic investigations, chemoenzymatic routes have proven effective in synthesizing enantiomerically enriched this compound. A method utilizing lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate has successfully produced (R)-(+)-Alprenolol with an enantiomeric excess of 96%. This route involves a four-step reaction sequence, which can be performed in a "one-pot two-step" procedure, contributing to improved process efficiency.

Another biocatalytic approach, aided by in silico screening, focused on the kinetic resolution of a racemic this compound drug intermediate. This study identified Candida rugosa lipase (CRL 62316) as a highly efficient biocatalyst for the transesterification reaction, leading to the production of the (R) enantiomer with superior enantiomeric excess and enantiomeric ratio. The research highlighted the importance of combining computational docking studies with experimental laboratory techniques to discover and optimize biocatalysts for enantiopure drug synthesis.

Identification and Characterization of this compound Impurities for Analytical Standards

Impurity profiling is a critical aspect of pharmaceutical research and development, ensuring the quality, safety, and regulatory compliance of drug substances and products. Regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification and characterization of unknown impurities exceeding a threshold of 0.1% in new drug substances.

The identification and characterization of impurities in this compound, as with other active pharmaceutical ingredients (APIs), are essential for establishing analytical standards. These standards are vital for formulation development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control, method validation, and stability studies. Various analytical techniques are employed for impurity profiling, including spectroscopic methods such as UV, IR, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). Hyphenated techniques, which combine separation and detection methods (e.g., HPLC/MS/MS), are often preferred for their efficiency in characterizing multiple impurities in a single sample. Studies on this compound have utilized HPLC/MS/MS to identify radiodegradation products, indicating oxidation as a primary degradation pathway.

Reference standards for pharmacopeial and non-pharmacopeial impurities, metabolites, and other related substances are commercially available and play a crucial role in these analytical processes. These standards are rigorously characterized and provided with detailed Certificates of Analysis (COA) and comprehensive analytical data to ensure regulatory compliance.

Analysis of this compound EP Impurity A

This compound EP Impurity A is a known impurity of this compound, chemically identified as (2RS)-3-[2-(prop-2-enyl)phenoxy]propan-1,2-diol. It has a molecular formula of C12H16O3 and a molecular weight of approximately 208.3 g/mol . The Chemical Abstracts Service (CAS) number for this compound EP Impurity A is 63905-22-6.

This impurity serves as a critical reference standard for various analytical applications in the pharmaceutical industry. Its use is essential for the development and validation of analytical methods, as well as for quality control processes during the commercial production of this compound. Comprehensive characterization data, compliant with regulatory guidelines, is typically provided with this impurity standard.

Table 1: Key Characteristics of this compound EP Impurity A

CharacteristicValue
Chemical Name(2RS)-3-[2-(prop-2-enyl)phenoxy]propan-1,2-diol
Molecular FormulaC12H16O3
Molecular Weight208.3 g/mol
CAS Number63905-22-6
PubChem CID198461
Primary UseAnalytical reference standard

Analysis of this compound EP Impurity B

This compound EP Impurity B is another characterized impurity, with the chemical name 2-(Prop-2-enyl)phenol. Its molecular formula is C9H10O, and its molecular weight is approximately 134.18 g/mol . The CAS number for this compound EP Impurity B is 1745-81-9.

Similar to Impurity A, this compound EP Impurity B is utilized as a reference standard in pharmaceutical quality control and analytical method development. It plays a vital role in ensuring the purity and consistency of this compound during its manufacturing process and for regulatory submissions. Detailed characterization data accompanies this impurity standard to meet regulatory requirements.

Table 2: Key Characteristics of this compound EP Impurity B

CharacteristicValue
Chemical Name2-(Prop-2-enyl)phenol
Molecular FormulaC9H10O
Molecular Weight134.18 g/mol
CAS Number1745-81-9
PubChem CID15624
Primary UseAnalytical reference standard

Compound Names and PubChem CIDs

Historical and Comparative Pharmacological Research on Alprenolol

Evolution of Understanding in Beta-Adrenoceptor Pharmacology through Alprenolol (B1662852) Studies

The development of beta-blockers, initiated by Sir James Black with compounds like pronethalol and propranolol (B1214883), marked a significant milestone in cardiovascular pharmacology by targeting beta-adrenergic receptors . This compound, characterized as a non-selective beta-blocker possessing partial beta-agonist activity and membrane-stabilizing properties, emerged as a crucial tool in this evolving field .

Early investigations utilizing this compound were instrumental in elucidating the nature and function of beta-adrenergic receptors. Notably, the advent of direct radioligand binding studies in 1974, employing tritiated this compound (specifically [³H]dihydrothis compound), enabled the direct identification and quantification of beta-adrenergic receptors in human lymphocytes . These pioneering studies meticulously demonstrated the expected kinetics, affinity, and stereospecificity characteristic of adenylate cyclase-coupled beta-adrenergic receptors . Furthermore, research involving this compound contributed to understanding receptor regulation, including the phenomenon of receptor down-regulation induced by certain beta-blockers . The more active (S)-enantiomer of this compound was particularly utilized as a pharmacological probe to study beta-adrenergic receptors .

Comparative Studies with Other Beta-Adrenoceptor Antagonists

This compound has been a frequent subject in comparative pharmacological studies, providing a clearer understanding of its distinct properties relative to other beta-adrenoceptor antagonists.

This compound is classified as a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors . A notable characteristic of this compound is its partial agonist activity, also referred to as intrinsic sympathomimetic activity (ISA) . In studies on ferret ventricular myocardium, this compound exhibited an intrinsic activity of 0.1, making it a non-conventional partial agonist . This contrasts with drugs like propranolol, which is largely devoid of stimulatory activity, and positions this compound as a "competitive dualist" due to its potent blocking abilities combined with a weak agonist action .

Comparative binding studies have revealed that this compound demonstrates a higher affinity for β2-adrenoceptors, with its affinity for β2-AR being approximately 16.2-fold greater than for β1-AR . Its potency as an antagonist was consistently higher against (-)-isoprenaline compared to CGP12177, suggesting that beta-blockers interact with different states of the beta-1 adrenoceptor .

The presence of partial agonist activity in this compound, along with other beta-blockers such as oxprenolol (B1678068), pindolol (B1678383), and acebutolol, has been linked to their lack of efficacy in migraine prophylaxis, distinguishing them from effective prophylactic agents like propranolol, metoprolol, timolol, nadolol, atenolol, and bisoprolol (B1195378) . Furthermore, studies have shown that this compound, similar to carvedilol (B1668590), can stimulate beta-arrestin-mediated epidermal growth factor receptor (EGFR) transactivation, indicating diverse signaling properties beyond traditional G-protein coupling .

Table 1: Comparative Intrinsic Sympathomimetic Activity (ISA) and Selectivity of Selected Beta-Blockers

Beta-BlockerIntrinsic Sympathomimetic Activity (ISA) (Relative Value)Beta-Selectivity Profile (Affinity Ratio β1:β2)
This compound0.1 β2 > β1 (1:16.2)
Pindolol0.2 Non-selective
PropranololEssentially none Non-selective (1:1)
AtenololNoneβ1-selective (2.3:1)
MetoprololNoneβ1-selective
BisoprololNoneβ1-selective (14:1)
CarvedilolNoneβ2 > β1 (1:4.5)

(Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

This compound undergoes extensive metabolism in various species, including humans, dogs, and rats . The primary metabolic pathways identified are aromatic hydroxylation and glucuronidation . Other significant metabolic reactions include the oxidative degradation of the propanolisopropylamine side-chain, oxidation of the allyl group, and N-dealkylation . One of the active metabolites formed is 4-hydroxy-alprenolol .

Species-specific differences in this compound's metabolism have been observed . As a lipophilic beta-blocker, this compound, similar to propranolol, oxprenolol, pindolol, and timolol, is subject to rapid, albeit non-uniform, absorption and a significant first-pass effect in the liver . In contrast, hydrophilic beta-blockers such as sotalol, atenolol, nadolol, and practolol (B1678030) are absorbed less completely from the gastrointestinal tract . The metabolic routes for this compound in humans and dogs are remarkably similar, with over 95% of a given dose being accounted for in humans . This compound is also identified as a substrate for the cytochrome P450 enzyme CYP2D6 .

This compound is typically marketed as a racemic mixture, comprising two enantiomers, (R)-Alprenolol and (S)-Alprenolol . The pharmacological activity of these enantiomers differs significantly. The (S)-enantiomer, also known as L-alprenolol or (-)-alprenolol, is considerably more potent in its beta-blocking activity than the (R)-enantiomer, D-alprenolol or (+)-alprenolol . Specifically, the (S)-(-)-isomer of this compound exhibits approximately 100 times greater activity against the beta-adrenoreceptor compared to its (R)-(+)-enantiomer . This stereoselectivity is evident in functional studies; for instance, in a model of ventricular arrhythmias, (S)-Alprenolol was effective at a dose of 7.5 mg/kg, whereas (R)-Alprenolol required a higher dose of 15.5 mg/kg to abolish the arrhythmia .

Stereoselective differences in plasma and saliva concentrations have been observed following the oral administration of racemic this compound, with the (S)-enantiomer consistently reaching higher concentrations than the (R)-enantiomer in both biological fluids . This pronounced stereoselectivity is a common feature among many aryloxy-propanolamine type beta-blockers, where the (S)-enantiomers are generally orders of magnitude more potent than their corresponding (R)-forms in blocking beta-adrenoceptors . Similarly, the binding of [³H]this compound to human lymphocytes demonstrated marked stereospecificity, with the (-)-stereoisomers of beta-adrenergic agonists and antagonists being 9- to 300-fold more potent than their corresponding (+) stereoisomers .

Table 2: Comparative Stereoselectivity of Selected Beta-Blockers

Beta-BlockerEnantiomerRelative Beta-Blocking Activity
This compound(S)-isomer100x more active
(R)-isomerLess active
Oxprenolol(S)-isomer35x more active
(R)-isomerLess active
Propranolol(S)-isomerMore potent
(R)-isomerLess potent
Sotalol(R)-isomerMore effective
(S)-isomerLess effective

(Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

Q & A

Q. What experimental methods are commonly used to quantify Alprenolol's binding affinity to β-adrenergic receptors?

Radioligand binding assays with tritiated ligands like [³H]-dihydrothis compound ([³H]-DHA) are standard. Membranes from cell lines (e.g., BC3H1) or tissues are incubated with [³H]-DHA (0.5 nM) and competitive antagonists (e.g., 20 µM misoprenaline or 0.1 mM this compound) to distinguish specific binding components. Saturation and Scatchard analyses determine dissociation constants (KD) and maximal binding capacity (Bmax). For human lymphocytes, homogenates show saturable binding (75 ± 12 fmol/mg protein) with KD ≈10 nM .

Q. How does this compound affect cardiac action potentials in isolated tissue models?

In rabbit atria, this compound (0.525 µM) reduces the maximum rate of depolarization (MRD) by 30% without altering resting potential. Higher concentrations (3–5 µM) decrease contraction amplitude and driven frequency. Frog sciatic nerve studies show local anesthetic potency 4× procaine. Antiarrhythmic effects are observed in guinea pigs (3.5 mg/kg abolishes ouabain-induced fibrillation) .

Q. What distinguishes this compound’s binding to typical vs. atypical β-adrenoceptors?

Typical β12 receptors exhibit higher antagonist affinity (pKB ≈8.0–8.1). Atypical receptors (e.g., guinea-pig ileum) show lower affinity (pKB ≈6.0–6.5). Competitive Schild analysis using isoprenaline or PEAT compounds (e.g., SR5875A) reveals receptor heterogeneity. Rat colon studies report intermediate pKB ≈7.5, suggesting subtype variability .

Advanced Research Questions

Q. How can contradictory KD values for this compound across studies be reconciled?

Variability arises from tissue-specific receptor subtypes, assay conditions (e.g., 37°C vs. room temperature), and ligand concentrations. For example, BC3H1 cells show two binding sites (KD = 0.54 nM and 94 nM), while human lymphocytes exhibit KD ≈10 nM. Methodological rigor—such as defining "specific binding" with excess cold ligand (0.1 mM this compound)—is critical for reproducibility .

Q. What molecular dynamics (MD) simulations reveal about this compound’s binding pathway to β2-adrenergic receptors (β2AR)?

MD simulations show this compound traverses an extracellular vestibule before entering the orthosteric pocket. Dehydration of the ligand (loss of ~80% hydration shell) and receptor vestibule (evacuation of 15 water molecules) creates kinetic barriers. Metastable states in the vestibule (rmsd ≈5 Å from crystallographic pose) precede final binding (KD ≈18.9 nM via NanoBRET assays) .

Q. Why do Caco-2 permeability assays for this compound show high variability (logPapp −3.9 to −5.8)?

Discrepancies stem from lab-specific protocols (e.g., cell passage number, pH gradients) and measurement techniques (e.g., HPLC vs. LC-MS). Standardizing passive absorption conditions (e.g., pH 7.4 buffer, 37°C) and validating with control compounds (e.g., atenolol) improve consistency .

Q. How does this compound’s stereospecificity influence its antagonism in β-adrenoceptor studies?

(−)-Alprenolol exhibits 100× higher β-blocking potency than (+)-isomer. In canine myocardium, (−)-isomer KD ≈7–11 nM vs. (+)-isomer KD >1 µM. Stereospecificity is critical for receptor occupancy calculations and in vivo dose-response interpretations .

Q. What advanced techniques quantify β-adrenoceptor density in live cells using this compound derivatives?

Fluorescent probes like this compound-TAMRA enable NanoBRET assays in HEK293 cells expressing Nluc-β2AR. Saturation binding (0–100 nM ligand) and competition with cold this compound (10 µM) yield KD ≈18.9 ± 4.1 nM. Flow cytometry with biotinylated this compound and streptavidin-PE conjugates also quantifies receptor density (≈2,000 sites/cell in lymphocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alprenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.